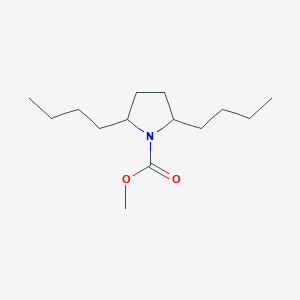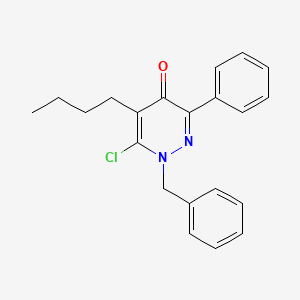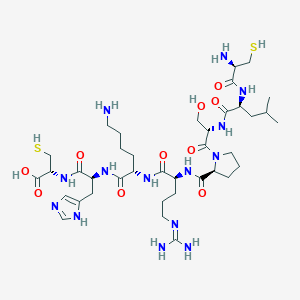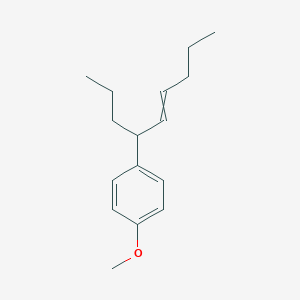
1-Methoxy-4-(non-5-en-4-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(non-5-en-4-yl)benzene is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where a methoxy group (-OCH3) and a non-5-en-4-yl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(non-5-en-4-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-(non-5-en-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The non-5-en-4-yl group can be reduced to form a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the non-5-en-4-yl group.
Substitution: Halogenation can be achieved using halogens (Cl, Br) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-methoxy-4-(non-5-en-4-yl)benzaldehyde or 1-methoxy-4-(non-5-en-4-yl)benzoic acid.
Reduction: Formation of 1-methoxy-4-(non-5-yl)benzene.
Substitution: Formation of halogenated derivatives such as 1-methoxy-4-(non-5-en-4-yl)-2-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(non-5-en-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavor compounds.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(non-5-en-4-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the non-5-en-4-yl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(non-5-en-4-yl)benzene can be compared with other similar compounds, such as:
Anethole: 1-Methoxy-4-(prop-1-en-1-yl)benzene, known for its use in flavoring and fragrance applications.
Eugenol: 2-Methoxy-4-(prop-2-en-1-yl)phenol, commonly found in clove oil and used for its antiseptic and analgesic properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
917569-01-8 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-methoxy-4-non-5-en-4-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-4-6-7-9-14(8-5-2)15-10-12-16(17-3)13-11-15/h7,9-14H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
HNTITFNURYEUPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(CCC)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
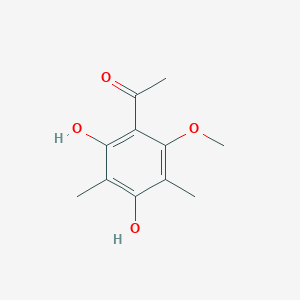
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
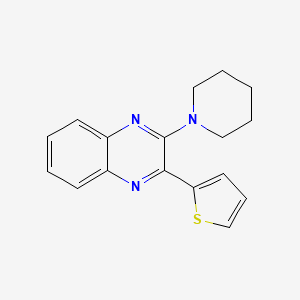
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
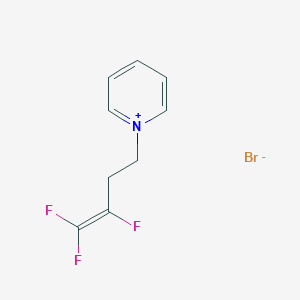
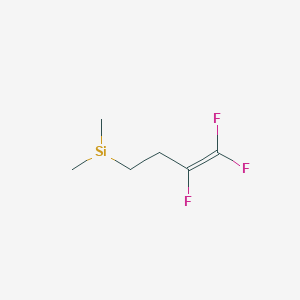
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
